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molecular formula C13H11ClN2 B8768748 8-(4-Chlorophenyl)-5,6-dihydroimidazo[1,2-a]pyridine CAS No. 104271-30-9

8-(4-Chlorophenyl)-5,6-dihydroimidazo[1,2-a]pyridine

Cat. No. B8768748
M. Wt: 230.69 g/mol
InChI Key: HSSMTUDZXBWPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04596872

Procedure details

Combine 25 g (0.14 mol) of 4-chlorophenyl cyclopropyl ketone with 50 g (0.73 mol) of imidazole, and heat to 175° C. for 18 hr. Isolation of the product by column chromatography using 200 g of silica gel and methylene chloride as solvent followed by crystallization from ether affords the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([C:6]2[CH:11]=[CH:10][C:9]([Cl:12])=[CH:8][CH:7]=2)=O)[CH2:3][CH2:2]1.[NH:13]1[CH:17]=[CH:16][N:15]=[CH:14]1>C(Cl)Cl>[Cl:12][C:9]1[CH:8]=[CH:7][C:6]([C:4]2[C:14]3[N:13]([CH:17]=[CH:16][N:15]=3)[CH2:2][CH2:3][CH:1]=2)=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C1(CC1)C(=O)C1=CC=C(C=C1)Cl
Name
Quantity
50 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
followed by crystallization from ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C=2N(CCC1)C=CN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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